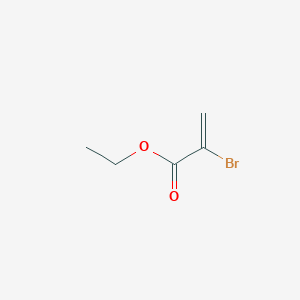

Ethyl 2-bromoacrylate

説明

Ethyl 2-bromoacrylate (EBA) is an organic compound belonging to the class of bromoacrylates. It is a colorless, volatile liquid with a pungent odor. It is used in a variety of applications, including as a reagent in organic synthesis, as a curing agent for polymers, and as a catalyst in the production of pharmaceuticals. In recent years, it has been increasingly studied for its potential use in scientific research applications.

科学的研究の応用

Synthesis of Hydrophilic Hyperbranched Polymers

Ethyl 2-bromoacrylate is used in the synthesis of hydrophilic hyperbranched polymers (HBPs) through controlled radical branching polymerization (CRBP). These polymers have applications in drug delivery systems due to their ability to form complex macromolecular architectures that can encapsulate active pharmaceutical ingredients .

Polymer-Protein Hybrids

The compound is instrumental in creating hyperbranched polymer-protein hybrids (HB-PPH). These hybrids are significant in biomedical research for targeted drug delivery and as scaffolds for tissue engineering .

Electrophile in Organometallic Compounds

In organometallic chemistry, ethyl 2-bromoacrylate acts as an electrophile. It reacts with various organometallic compounds to synthesize α-methylene lactones and lactams, which are valuable in the synthesis of biologically active molecules .

Polymerization of Functionalized Acrylic Monomers

This compound is also employed in the polymerization of functionalized acrylic monomers. This process is crucial for creating specialized acrylic materials with specific properties for coatings, adhesives, and sealants .

Advanced Material Synthesis

Ethyl 2-bromoacrylate is used to synthesize advanced materials with controlled topology. This includes the development of materials with predetermined molecular weight, narrow molecular weight distribution, and specific functional properties, which are essential in creating high-performance materials for various industrial applications .

Synthesis of Linear-Hyperbranched Block Copolymers

The compound enables the synthesis of linear-hyperbranched block copolymers. These copolymers combine the properties of linear and branched polymers, offering unique characteristics such as lower viscosity and higher solubility, which are beneficial in applications like paint formulations and drug delivery systems .

特性

IUPAC Name |

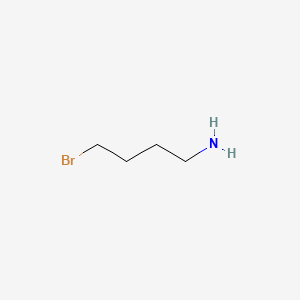

ethyl 2-bromoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO2/c1-3-8-5(7)4(2)6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDOJQCUOURTPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00969840 | |

| Record name | Ethyl 2-bromoprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00969840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-bromoacrylate | |

CAS RN |

5459-35-8 | |

| Record name | 5459-35-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-bromoprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00969840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of ethyl 2-bromoacrylate in polymer chemistry?

A1: Ethyl 2-bromoacrylate serves as a versatile building block in polymer synthesis, particularly in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). It can be used as a monomer to create polymers with pendant bromine groups, which act as initiation sites for further polymerization. For example, researchers synthesized comb-like poly(methyl methacrylate) using poly(ethyl 2-bromoacrylate) as a macroinitiator via ATRP. [] Similarly, poly(ethyl acrylate)-g-poly(methyl methacrylate) was synthesized using poly(ethyl acrylate-co-ethyl 2-bromoacrylate) as the macroinitiator. [] These examples highlight the utility of ethyl 2-bromoacrylate in creating well-defined graft copolymers.

Q2: How is ethyl 2-bromoacrylate utilized in organic synthesis?

A2: Ethyl 2-bromoacrylate is a valuable reagent in organic synthesis, particularly in cross-coupling reactions. Highly reactive zinc, generated electrochemically, can transform ethyl 2-bromoacrylate into its corresponding organozinc compound. This organozinc species readily undergoes palladium-catalyzed cross-coupling reactions with various aryl iodides, affording ethyl 2-arylpropenoates in high yields. [, , , ] This approach offers an effective pathway to synthesize precursors for various non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, naproxen, and ketoprofen. [, , ]

Q3: Are there any challenges associated with using ethyl 2-bromoacrylate in enantioselective synthesis?

A3: Yes, utilizing ethyl 2-bromoacrylate in enantioselective synthesis presents challenges due to its susceptibility to racemization. During the synthesis of (R)- and (S)-enantiomers of ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, a significant degree of racemization was observed. [] This racemization, estimated at around 34-46%, is attributed to the dehydrobromination of enantiopure ethyl 2,3-dibromopropionate, a precursor to ethyl 2-bromoacrylate. [] This highlights the need for careful optimization and alternative strategies to mitigate racemization when employing ethyl 2-bromoacrylate in enantioselective reactions.

Q4: What analytical techniques are employed to characterize compounds derived from ethyl 2-bromoacrylate?

A4: Several analytical techniques are used to characterize compounds synthesized using ethyl 2-bromoacrylate. These include:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/structure/B1267865.png)

![1-Azabicyclo[3.3.1]nonan-4-one](/img/structure/B1267877.png)